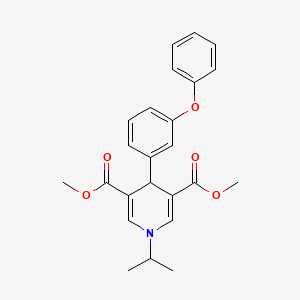![molecular formula C21H27N3O4 B5992603 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5992603.png)
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine is a complex organic compound with significant potential in various scientific fields. This compound features a piperazine ring substituted with a 4,5-dimethoxy-2-nitrophenyl group and a 2,3-dimethylphenyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine typically involves multiple steps, starting with the preparation of the 4,5-dimethoxy-2-nitrophenyl precursor. One common method involves the reduction of 4,5-dimethoxy-4-nitrobenzophenone using sodium borohydride in ethanol, followed by acidification with hydrochloric acid to yield 1-(4,5-dimethoxy-2-nitrophenyl)ethanol . This intermediate can then be further reacted with appropriate reagents to introduce the piperazine and dimethylphenyl groups.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amines or reduce carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes due to its ability to interact with biological macromolecules.
Industry: It can be used in the production of specialty chemicals, dyes, and other materials that require specific structural features.
Mechanism of Action
The mechanism of action of 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar compounds to 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine include:
1-(4,5-Dimethoxy-2-nitrophenyl)ethanol: A precursor in the synthesis of the target compound, with similar structural features but lacking the piperazine and dimethylphenyl groups.
1-(4,5-Dimethoxy-2-nitrophenyl)ethanone: Another related compound with a ketone functional group instead of the piperazine ring.
(4,5-Dimethoxy-2-nitrophenyl)methanol: A simpler compound with a methanol group, used in various synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the simpler related compounds.
Properties
IUPAC Name |
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-15-6-5-7-18(16(15)2)23-10-8-22(9-11-23)14-17-12-20(27-3)21(28-4)13-19(17)24(25)26/h5-7,12-13H,8-11,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAVJGMHHVULDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-{[2-(5,7-dibromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-2-(2,5-dimethoxyphenyl)vinyl]benzamide](/img/structure/B5992524.png)

![2-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)-5-hydroxybenzoic acid](/img/structure/B5992533.png)
![N'-[(Z)-(3-Ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5992540.png)
![2-[4-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5992548.png)
![1-[5-({[2-(3-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B5992552.png)


![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5992584.png)
![trans-4-({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)cyclohexanol](/img/structure/B5992594.png)
![3-[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B5992615.png)
methanone](/img/structure/B5992630.png)
![2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N'-[(E)-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B5992631.png)
![1-(cyclohex-3-en-1-ylmethyl)-5-(2,5-dimethylpyrazol-3-yl)-4H-imidazo[4,5-c]pyrazole](/img/structure/B5992641.png)
